Anguizole
Overview
Description
Anguizole is a small molecule inhibitor known for its potent activity against the hepatitis C virus (HCV). It specifically targets the nonstructural protein 4B (NS4B) of HCV, which plays a crucial role in the virus’s replication complex formation . The chemical name of this compound is 7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide .
Mechanism of Action
Target of Action
Anguizole is a selective inhibitor of NS4B , a nonstructural protein found in the Hepatitis C Virus (HCV) . NS4B plays a pivotal role in HCV replication by inducing a specific membrane rearrangement and designating membranous web . This compound targets the second amphipathic helix of NS4B (NS4B-AH2), which is identified as a major regulator for NS4B oligomerization .
Mode of Action
This compound disrupts NS4B-AH2-mediated biological functions of NS4B . It significantly suppresses viral genome replication by disrupting NS4B’s dimerization/multimerization as well as its interaction with NS5A . This disruption of NS4B’s dimerization/multimerization is suggested as one of the potential mechanisms of action for this compound to suppress HCV replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HCV replication process. By inhibiting NS4B, this compound disrupts the formation of the membranous web, a structure essential for HCV replication . This disruption affects the downstream effects of HCV replication, leading to a reduction in HCV protein expression .
Pharmacokinetics
It is known that this compound is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the significant reduction of HCV replication . By disrupting NS4B’s dimerization/multimerization and its interaction with NS5A, this compound inhibits the formation of the membranous web, thereby suppressing HCV replication .
Action Environment
Factors such as climate, soil properties, vegetation, and the presence of mobile genetic elements can influence the distribution and spread of antibiotic resistance
Biochemical Analysis
Biochemical Properties
Anguizole interacts with the NS4B protein, specifically the NS4B-AH2 region . This interaction disrupts the biological functions mediated by NS4B-AH2, which is essential for the dimerization/multimerization of NS4B, its proper subcellular localization, and its interaction with NS5A .
Cellular Effects
This compound significantly disrupts the NS4B-AH2-mediated biological functions of NS4B, which play an important role in the HCV life cycle . It alters the distribution of NS4B protein, inhibiting HCV life cycle .
Molecular Mechanism
This compound’s mechanism of action involves disrupting the dimerization/multimerization of NS4B, altering its subcellular localization, and disrupting its interaction with NS5A . This disruption is believed to be one of the possible mechanisms for this compound-induced inhibition of HCV replication .
Temporal Effects in Laboratory Settings
It is known that this compound can disrupt the biological functions of NS4B, which plays a crucial role in the HCV life cycle .
Metabolic Pathways
It is known that this compound targets the NS4B protein in HCV, which plays a key role in HCV replication complex formation .
Transport and Distribution
It is known that this compound can alter the subcellular distribution of NS4B protein .
Subcellular Localization
This compound has been found to alter the subcellular localization of NS4B protein. In cells transfected with an NS4B-GFP expression vector, this compound treatment led to an altered subcellular distribution pattern of NS4B protein from punctuated speckles to highly elongated snake-like structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anguizole is synthesized through a series of chemical reactions involving the formation of pyrazolo[1,5-a]pyrimidine derivatives. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: The chloro(difluoro)methyl, furan-2-yl, and thiophen-2-ylmethyl groups are introduced through specific substitution reactions.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in reactors with precise temperature and pressure control.
Purification: Using techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Anguizole undergoes various chemical reactions, including:
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Anguizole has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of NS4B and its role in HCV replication.
Biology: Employed in cellular studies to understand the effects of NS4B inhibition on viral replication and cell function.
Medicine: Investigated as a potential therapeutic agent for treating HCV infections.
Industry: Utilized in the development of antiviral drugs and as a reference compound in drug discovery.
Comparison with Similar Compounds
Clemizole hydrochloride: Another NS4B inhibitor with similar antiviral properties.
Compound 5: An NS4B inhibitor with a similar potency and resistance profile to Anguizole.
Uniqueness: this compound is unique due to its specific targeting of NS4B-AH2, which plays a dual role in RNA replication and virus production. This specificity makes it a valuable tool for studying HCV replication and developing targeted antiviral therapies .
Properties
IUPAC Name |
7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N4O2S/c18-17(19,20)14-7-11(13-4-1-5-26-13)22-15-8-12(23-24(14)15)16(25)21-9-10-3-2-6-27-10/h1-8H,9H2,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNREAYNZPJROB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)Cl)C(=O)NCC4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359937 | |
Record name | Anguizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442666-98-0 | |
Record name | Anguizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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